

# 4-Methoxypyridine-2-thiol: Technical Guide & Synthesis Protocol

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## Compound of Interest

Compound Name: 4-methoxypyridine-2-thiol

CAS No.: 204996-07-6

Cat. No.: B6613390

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## Executive Summary

**4-Methoxypyridine-2-thiol** is a functionalized pyridine derivative used primarily as a scaffold in medicinal chemistry. It serves as a precursor for thieno[2,3-b]pyridines, a class of compounds with significant biological activity, including kinase inhibition (e.g., Cdc7, inhibitors). The compound exhibits thiol-thione tautomerism, a property that dictates its reactivity profile—favoring S-alkylation under basic conditions and N-alkylation or coordination chemistry in neutral/acidic media.

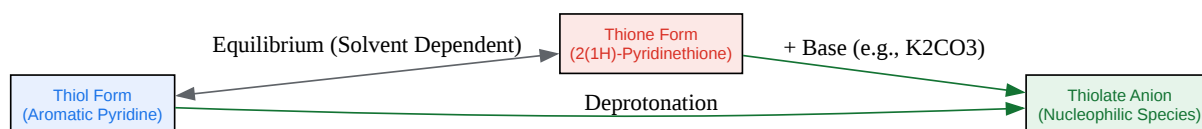
This guide details the chemical identity, validated synthesis protocols, tautomeric behavior, and applications of **4-methoxypyridine-2-thiol**, designed for researchers requiring high-purity intermediates for drug development.

## Chemical Identity & Properties

Property	Detail
IUPAC Name	4-Methoxypyridine-2-thiol
Common Synonyms	2-Mercapto-4-methoxypyridine; 4-Methoxy-2(1H)-pyridinethione
CAS Number	76041-73-1 (Note: Often synthesized in situ from 17228-69-2)
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NOS
Molecular Weight	141.19 g/mol
Appearance	Yellow crystalline solid (characteristic of thiones)
Solubility	Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Precursor CAS	2-Chloro-4-methoxypyridine (17228-69-2)

## Tautomerism: The Thiol-Thione Equilibrium

Like 2-mercaptopyridine, this compound exists in a dynamic equilibrium between the thiol (A) and thione (B) forms. In solution (especially polar solvents like DMSO or water), the thione form predominates due to the stabilization energy of the amide-like resonance. However, in the presence of a base, the thiolate anion is formed, driving reactivity exclusively toward the sulfur atom (S-alkylation).



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Figure 1: Tautomeric equilibrium and activation to the thiolate anion.

## Synthesis & Manufacturing

The most robust route for synthesizing **4-methoxypyridine-2-thiol** is the nucleophilic substitution of 2-chloro-4-methoxypyridine with thiourea, followed by alkaline hydrolysis. This method avoids the use of foul-smelling H<sub>2</sub>S gas and provides high yields.

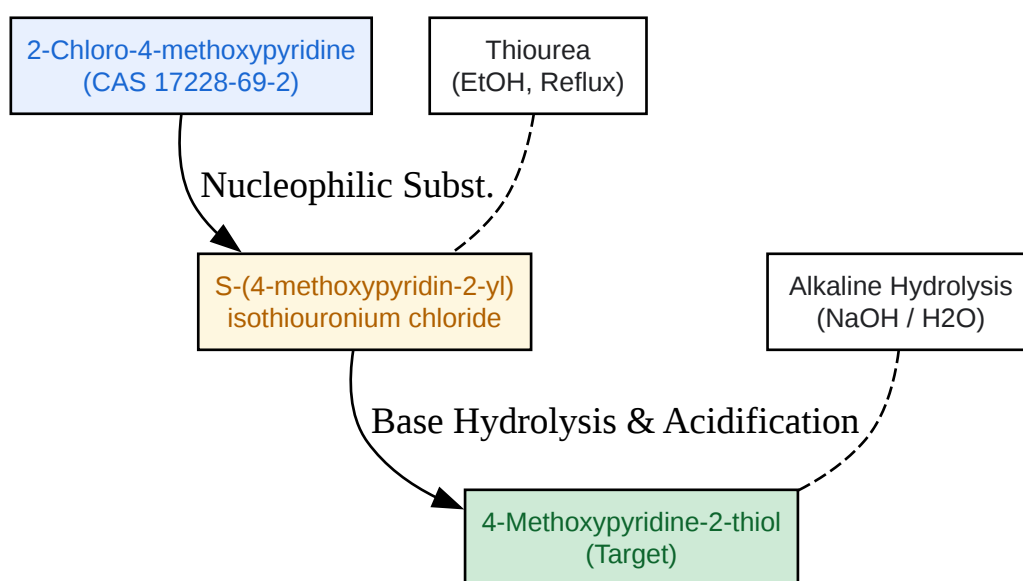
## Reagents Required

- Precursor: 2-Chloro-4-methoxypyridine (CAS: 17228-69-2)
- Reagent: Thiourea (CAS: 62-56-6)
- Solvent: Ethanol (EtOH) or n-Propanol
- Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Acid: Hydrochloric Acid (HCl, 2N)

## Step-by-Step Protocol

- Isothiuronium Salt Formation:
  - Dissolve 2-chloro-4-methoxypyridine (1.0 eq) and thiourea (1.2 eq) in ethanol.
  - Heat the mixture to reflux (78°C) for 3–6 hours.
  - Observation: The reaction typically precipitates the isothiuronium chloride salt upon cooling.
  - Checkpoint: TLC (EtOAc/Hexane) should show consumption of the starting chloride.
- Hydrolysis to Thiol:
  - Add an aqueous solution of NaOH (2.5 eq) directly to the reaction mixture.
  - Continue refluxing for 1–2 hours to cleave the urea moiety.
  - Mechanism:<sup>[1]</sup> The hydroxide attacks the amidine carbon, releasing urea and generating the sodium thiolate.
- Isolation & Purification:

- Cool the mixture to room temperature.
- Acidify carefully with 2N HCl to pH ~4–5.
- Critical Step: The product (**4-methoxypyridine-2-thiol**) will precipitate as a yellow solid (thione form).
- Filter the solid, wash with cold water, and dry under vacuum.
- Recrystallization: If necessary, recrystallize from Ethanol/Water.



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Figure 2: Synthetic pathway from 2-chloro-4-methoxypyridine via the thiourea method.[2]

## Applications in Drug Discovery

### Scaffold for Thieno[2,3-b]pyridines

The primary application of **4-methoxypyridine-2-thiol** is as a building block for thieno[2,3-b]pyridine derivatives. These fused systems are bioisosteres of quinolines and indoles, widely explored in kinase inhibitor research (e.g., PI3K, mTOR inhibitors).

- Mechanism: The thiol group undergoes S-alkylation with an  $\alpha$ -halocarbonyl (e.g., chloroacetaldehyde or ethyl bromoacetate), followed by an intramolecular Thorpe-Ziegler

cyclization to form the thiophene ring fused to the pyridine.

## Metal Chelation & Ligand Design

The 2-mercaptopyridine motif (N,S-donor) is a potent bidentate ligand. The 4-methoxy substituent alters the electronic properties (electron-donating), increasing the basicity of the nitrogen and the nucleophilicity of the sulfur, which can tune the stability and solubility of metal complexes (e.g., Ru, Ir) used in catalysis or photochemistry.

## Analytical Characterization

To validate the synthesis, the following spectral data should be confirmed:

- $^1\text{H}$  NMR (DMSO- $d_6$ ):
  - $\delta$  3.8–3.9 ppm (s, 3H): Methoxy group (-OCH<sub>3</sub>).
  - $\delta$  13.0–13.5 ppm (br s, 1H): NH proton (indicative of the thione tautomer).
  - Aromatic Region: Look for the characteristic splitting pattern of the pyridine ring (d, dd, d) shifted by the electron-donating methoxy group.
- Mass Spectrometry (ESI):
  - $[\text{M}+\text{H}]^+$ : Calculated 142.03; Observed ~142.1.
- IR Spectroscopy:
  - ~1100–1200  $\text{cm}^{-1}$ : C=S stretch (thione character).
  - ~2800–3000  $\text{cm}^{-1}$ : N-H stretch (broad).

## Safety & Handling

- Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).
- Odor: Like most mercaptans and thiones, this compound has a distinct, unpleasant sulfurous odor ("stench").

- Handling:
  - Always handle in a fume hood.
  - Treat glassware with bleach (sodium hypochlorite) solution immediately after use to oxidize residual thiols and neutralize the odor.
  - Store under inert gas (Nitrogen/Argon) at 2–8°C to prevent oxidation to the disulfide (2,2'-dithiobis(4-methoxypyridine)).

## References

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- Tautomerism of 2-Mercaptopyridines: Beak, P., et al. "Equilibrium studies of 2-mercaptopyridine and 2-mercaptopyrimidine." *Journal of the American Chemical Society*.
- Precursor Availability
  - Sigma-Aldrich Product Page: 2-Chloro-4-methoxypyridine (CAS 17228-69-2). [Link](#)

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